Product packaging for Dimethyl D-glutamate hydrochloride(Cat. No.:CAS No. 27025-25-8)

Dimethyl D-glutamate hydrochloride

Cat. No.: B555608
CAS No.: 27025-25-8
M. Wt: 211.64 g/mol
InChI Key: MFUPLHQOVIUESQ-NUBCRITNSA-N
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Description

Enantiomeric Purity and Stereochemical Considerations in Research Applications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological systems. Most amino acids that constitute proteins in living organisms are of the L-configuration. wikipedia.orgwikipedia.org Dimethyl D-Glutamate Hydrochloride, as its name indicates, is the D-enantiomer, a mirror image of the more common L-form. This specific chirality is fundamental to its utility and function in research.

The enantiomeric purity of a compound is crucial in pharmacological and biological studies because different enantiomers can exhibit vastly different activities. One enantiomer might produce a desired therapeutic effect, while the other could be inactive or even cause adverse effects. In research, using an enantiomerically pure compound like this compound ensures that the observed biological or chemical effects can be attributed to that specific stereoisomer. The optical rotation of this compound, a measure of how it rotates plane-polarized light, is a key indicator of its enantiomeric purity. chemimpex.comlibretexts.org

Conformational restriction is a strategy used in medicinal chemistry to improve the potency and selectivity of drug candidates by designing rigid molecules. nih.gov Research into conformationally restricted glutamic acid analogs, such as those built on a spiro[3.3]heptane scaffold, highlights the importance of stereoisomerism in exploring ligand-target interactions. nih.gov By synthesizing and testing specific stereoisomers, researchers can gain valuable information about the binding requirements of molecular targets like receptors and enzymes. nih.gov The use of the specific D-enantiomer of dimethyl glutamate (B1630785) hydrochloride allows researchers to probe the stereochemical sensitivity of glutamatergic systems. ontosight.aichemimpex.com

Historical Context and Evolution of Research on Glutamic Acid Derivatives

The study of glutamic acid and its derivatives has a rich history, beginning with its discovery in 1866 by the German chemist Karl Heinrich Ritthausen, who isolated it from wheat gluten. wikipedia.org However, it wasn't until the early 20th century that its flavor-enhancing properties were scientifically identified. In 1908, Japanese researcher Kikunae Ikeda isolated glutamic acid from seaweed broth, leading to the commercial production of monosodium glutamate (MSG). wikipedia.orgacs.org Early industrial production methods involved the acid hydrolysis of vegetable proteins. acs.org

Over the decades, research has expanded far beyond its role in the food industry. The development of more efficient production methods, including chemical synthesis and fermentation, facilitated broader scientific investigation. acs.org A significant area of research has been its role as the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org This has led to the development and study of numerous derivatives, including this compound, to investigate neurotransmitter systems and potential treatments for neurological disorders. chemimpex.com

In recent years, the applications of glutamic acid derivatives have continued to diversify. For instance, poly-γ-benzyl-L-glutamate (PBLG), another glutamic acid derivative, is frequently used in nuclear magnetic resonance (NMR) spectroscopy as a medium to align molecules for study. wikipedia.org Furthermore, researchers are exploring the potential of glutamic acid derivatives as candidates for the rational design of anticancer drugs, as glutamic acid and glutamine play key roles in cancer cell metabolism. tandfonline.comnih.govnih.gov This evolution from a simple protein component and flavor enhancer to a key molecule in neuroscience and drug discovery underscores the enduring importance of glutamic acid and its derivatives in scientific research. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO4 B555608 Dimethyl D-glutamate hydrochloride CAS No. 27025-25-8

Properties

IUPAC Name

dimethyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044887
Record name Dimethyl D-glutamate hydrochloride
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27025-25-8
Record name D-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1)
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Record name Dimethyl D-glutamate hydrochloride
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Record name Dimethyl D-glutamate hydrochloride
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Record name 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride
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Record name DIMETHYL D-GLUTAMATE HYDROCHLORIDE
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Synthetic Methodologies and Advanced Chemical Synthesis of Dimethyl D Glutamate Hydrochloride

Strategies for Enantioselective Synthesis

The primary challenge in synthesizing Dimethyl D-Glutamate Hydrochloride is preserving the stereocenter at the alpha-carbon. Enantioselective strategies are therefore paramount, primarily relying on starting with an enantiopure precursor or utilizing stereoselective catalysts.

Utilizing Chiral Building Blocks and Precursors

The most direct and common method for synthesizing this compound is through the "chiral pool" approach, which utilizes the readily available, enantiomerically pure D-Glutamic acid as the starting material. bccollegeasansol.ac.inbohrium.com This process involves the double esterification of the two carboxylic acid groups of D-glutamic acid with methanol (B129727).

The reaction is typically acid-catalyzed, with hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂) in methanol being the most conventional reagents. nih.gov The use of HCl is particularly efficient as it serves a dual purpose: it catalyzes the Fischer esterification reaction and provides the chloride counter-ion to form the final hydrochloride salt, which often aids in purification by crystallization. orgsyn.org

A widely adopted laboratory-scale procedure involves suspending D-glutamic acid in methanol, followed by the slow addition of thionyl chloride or bubbling of dry HCl gas at reduced temperatures. The reaction mixture is then typically refluxed to drive the esterification to completion. An alternative, milder approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which generates HCl in situ. nih.gov This method is effective for a range of amino acids and avoids the harsh conditions of traditional methods. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Enzymatic Transformations and Biocatalysis in Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of amino acid esters, operating under mild conditions and minimizing the risk of racemization. ftb.com.hr While direct enzymatic synthesis of this compound is not extensively documented, related enzymatic transformations highlight the potential of this strategy. Enzymes such as lipases and proteases are known to catalyze esterification reactions with high chemo- and regioselectivity. frontiersin.org

For instance, lipases like Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in the esterification of pyroglutamic acid, a related cyclic derivative of glutamic acid. researchgate.net This suggests their potential applicability for the esterification of D-glutamic acid. The process would involve the enzymatic reaction between D-glutamic acid and methanol in a suitable organic solvent to produce the dimethyl ester. Subsequent treatment with anhydrous HCl would yield the hydrochloride salt.

Another relevant biocatalytic route involves the use of glutamate (B1630785) racemase, which interconverts L-glutamate and D-glutamate. nih.gov In principle, a system coupling a glutamate racemase with an L-glutamate oxidase could be used to produce D-glutamate from a racemic mixture, which could then be chemically esterified. researchgate.net Furthermore, γ-glutamyltranspeptidase has been used with D-glutamine as a donor to create various γ-D-glutamyl compounds, showcasing the utility of enzymes in handling D-enantiomers specifically. nih.gov

Enzyme ClassExample EnzymePotential ReactionAdvantages
Lipase Candida antarctica Lipase B (CALB)Direct esterification of D-glutamic acid with methanol.High selectivity, mild reaction conditions, reduced byproducts.
Protease AlcalaseRegioselective esterification of N-protected glutamic acid. frontiersin.orgHigh yield and selectivity for specific carboxyl groups. frontiersin.org
Racemase/Oxidase Glutamate Racemase / L-Glutamate OxidaseConversion of DL-glutamic acid to pure D-glutamic acid for subsequent esterification. researchgate.netEnables use of inexpensive racemic starting materials. researchgate.net

Novel Synthetic Routes and Reaction Mechanisms

Research into more efficient and streamlined synthetic methods has led to the development of one-pot procedures and the exploration of advanced catalytic systems.

One-Pot Methodologies and Process Optimization

To improve efficiency and reduce waste, one-pot methodologies are highly desirable. For the synthesis of N-protected derivatives, a one-pot procedure starting from L-glutamic acid has been reported which generates the dimethyl ester hydrochloride as an oily intermediate that is used directly in the next step without isolation of the solid. google.com This approach simplifies the process by avoiding the filtration and drying of the intermediate salt, thereby reducing handling losses and solvent usage. Such a strategy could be directly applied using D-glutamic acid as the starting material. The typical sequence involves esterification with thionyl chloride in methanol, followed by evaporation of the solvent. The resulting crude this compound oil is then dissolved in a suitable solvent for the subsequent reaction, such as N-protection. google.com

Orthopalladation and Carbonylation Approaches

Advanced transition-metal-catalyzed reactions, such as those involving palladium, offer powerful tools for C-H functionalization and carbonylation, though they are not typically employed for the direct synthesis of a simple molecule like this compound. Instead, these methods are used to create complex, conformationally restricted analogues of glutamic acid, often starting from simpler derivatives like phenylglycine. beilstein-journals.org

For example, the carbonylation of orthopalladated phenylglycine methyl ester derivatives in the presence of alcohol nucleophiles can produce 2-alkoxycarbonyl-phenylglycinate methyl esters. beilstein-journals.org These products are structurally sophisticated analogues of glutamates. Similarly, cobalt- and palladium-catalyzed amidocarbonylation reactions can construct the α-amino acid framework in a single step from an aldehyde, an amide, and carbon monoxide, providing a route to various amino acid derivatives. researchgate.netacs.org While powerful, these methods are generally applied to the synthesis of more complex targets where direct esterification is not feasible, rather than for the preparation of this compound itself. beilstein-journals.orgacs.org

Derivatization of this compound for Research Probes

This compound serves as a precursor for the synthesis of various research probes used to study biological systems, particularly in neuroscience. ontosight.aiapexbt.com The two ester groups and the primary amine offer sites for chemical modification.

A significant derivatization pathway involves the intramolecular cyclization of glutamic acid derivatives to form pyroglutamic acid (5-oxoproline) derivatives. Under certain conditions, such as heating with an acid catalyst, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) methyl esters. nih.gov This transformation is crucial for creating specific probes and is also a consideration during other derivatization procedures.

The amine functionality can be readily acylated or coupled with fluorescent tags, biotin, or other reporter molecules to create probes for studying glutamate receptors or transporters. The ester groups can be hydrolyzed or transesterified to attach different alkyl groups or linkers for specific applications, such as in the development of prodrugs or targeted delivery systems. For example, derivatization of the amino group is a key step in solid-phase peptide synthesis where Dimethyl D-Glutamate can be incorporated into peptide chains.

Synthesis of Conformationally Restricted Analogues

The biological activity of glutamate analogues is intrinsically linked to their three-dimensional shape, which dictates their ability to bind to specific receptor subtypes. Restricting the conformational flexibility of a molecule like this compound can enhance its selectivity and potency for a particular target. Research in this area for the analogous L-glutamate has focused on incorporating the glutamate pharmacophore into rigid cyclic or polycyclic frameworks.

A prevalent strategy involves the synthesis of cyclopropyl (B3062369) analogues, such as (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV), which are known for their potent activity at NMDA receptors. A versatile stereoselective route has been developed for such analogues, which allows for late-stage diversification. nih.gov This methodology could theoretically be adapted to the D-series to produce novel conformationally restricted D-glutamate analogues.

Another approach to creating conformationally restricted analogues is through the carbonylation of orthopalladated phenylglycine derivatives. nih.gov This method leads to the formation of 2-alkoxycarbonyl- and 2-(aminocarbonyl)phenylglycinate methyl esters, which serve as conformationally restricted analogues of glutamic acid. nih.gov The reaction involves the selective incorporation of a carbonyl group onto a phenyl ring attached to the glycine (B1666218) backbone, thereby limiting the rotational freedom of the molecule. nih.gov

The synthesis of novel, optically active, and conformationally restricted L-glutamate analogues has also been achieved via the triphenylphosphine-catalyzed cycloaddition of allenes with a chiral oxazolidinone. rsc.org This method yields complex heterocyclic structures that lock the glutamate backbone into a specific conformation.

A further example is the synthesis of 5-deazafolate (B15374431) analogues which incorporate a rotationally restricted glutamate side chain. acs.org In this multi-step synthesis, diethyl L-glutamate is condensed with methyl 2-bromomethyl-4-nitrobenzoate, followed by a series of reduction, coupling, and cyclization reactions to yield an isoindolinone structure. acs.org This rigid isoindolinone ring system severely restricts the conformation of the attached glutamate moiety. acs.org

Table 1: Methodologies for Synthesizing Conformationally Restricted Glutamate Analogues

MethodologyStarting Materials (for L-analogues)Key TransformationResulting Analogue Type
Stereoselective CyclopropanationLactone derived from L-glutamic acid, Strecker reaction reagentsFormation of a cyclopropyl ringCyclopropyl glutamate analogues (e.g., CCG-IV) nih.gov
Orthopalladation and CarbonylationOrthopalladated phenylglycine methyl ester, Carbon monoxide, NucleophilesCO insertion into a palladium-carbon bondPhenylglycinate derivatives nih.gov
Catalyzed CycloadditionAllenes, Chiral oxazolidinonePPh3-catalyzed cycloadditionHeterocyclic glutamate analogues rsc.org
Intramolecular CyclizationDiethyl L-glutamate, Methyl 2-bromomethyl-4-nitrobenzoateFormation of an isoindolinone ringIsoindolinone-fused glutamate acs.org

Development of Labeled Derivatives for Spectroscopic Analysis

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, receptor binding kinetics, and for in vivo imaging techniques such as Positron Emission Tomography (PET). The development of labeled derivatives of this compound would enable detailed investigation of its biological fate and mechanism of action. While specific examples for the D-enantiomer are scarce, methodologies for labeling L-glutamate derivatives are well-documented and provide a clear blueprint.

One of the most common applications is the synthesis of F-18 labeled glutamic acid derivatives for PET imaging of tumors. A two-pot sequence has been described for the preparation of 4-(3-[F-18]fluoropropyl)-glutamic acid. google.com This process involves the [F-18]fluorination of a protected N-Boc 4-(3-bromopropyl)-glutamic acid dimethyl ester, followed by purification and deprotection steps. google.com

For bioavailability studies, stable isotopes such as ¹³C and ²H are often incorporated. The synthesis of folic acid multiply-labeled with stable isotopes has been described, which involves the use of labeled p-aminobenzoyl-L-glutamate. psu.edu In this context, dimethyl L-glutamate hydrochloride is a key intermediate. The esterification of L-glutamic acid is typically achieved using thionyl chloride in methanol to yield the dimethyl ester hydrochloride in good yield. psu.edu This labeled intermediate can then be coupled with other fragments to produce the final complex molecule. psu.edu The synthesis of doubly labeled [¹³C₆, ²H₄]-p-aminobenzoyl-L-glutamate has also been reported. psu.edu

The general approach to preparing such labeled derivatives involves either starting with an isotopically enriched precursor or introducing the label at a suitable stage in the synthetic sequence. For instance, the synthesis of [F-18]fluoromethionine, another amino acid derivative, has been achieved through a two-step/two-pot method involving the fluorination of a protected precursor. google.com

Table 2: Strategies for Labeling Glutamate Derivatives

IsotopeLabeling Precursor/ReagentPurpose/ApplicationReference
¹⁸F[F-18]fluoride/kryptofix/potassium carbonatePET Imaging google.com
¹³C[¹³C₆]aniline (to form labeled p-aminobenzoate)Bioavailability Studies psu.edu
²H[3,3,4,4-²H₄]-L-glutamic acidBioavailability Studies psu.edu

Role in Biochemical Pathways and Metabolic Research

Investigation of Amino Acid Metabolism

The introduction of glutamate (B1630785) into the cell via its dimethyl ester allows for detailed examination of its central role in amino acid transactions and energy production.

Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, which is then catabolized to produce energy and metabolic intermediates. Dimethyl glutamate esters are used to study this process by directly providing the intracellular glutamate. This glutamate can be converted by the enzyme glutamate dehydrogenase into α-ketoglutarate, a crucial intermediate that enters the Tricarboxylic Acid (TCA) cycle. researchgate.netnih.gov The entry of α-ketoglutarate into the TCA cycle fuels oxidative phosphorylation, leading to the production of ATP.

Studies using glutamic acid dimethyl ester (GME) in pancreatic islets have shown that its metabolism leads to a net gain in oxygen consumption. glpbio.comnih.gov This indicates an increase in mitochondrial respiration and energy production. Interestingly, the research also revealed that the oxidation of GME has a "sparing" effect on the catabolism of other fuel sources, such as endogenous fatty acids and exogenous D-glucose, demonstrating its potent role in cellular bioenergetics. glpbio.comnih.gov

Glutamate is a central hub in amino acid metabolism, participating in numerous transamination reactions. These reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process critical for synthesizing non-essential amino acids and for degrading excess amino acids. Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are key participants in these exchanges.

By providing an intracellular pool of glutamate, Dimethyl D-Glutamate Hydrochloride can influence the equilibrium of these transamination reactions, thereby affecting the metabolic flux of BCAAs. For instance, an increased availability of glutamate can drive the synthesis of BCAAs from their corresponding branched-chain keto-acids (BCKAs), or conversely, facilitate the degradation of BCAAs by accepting their amino group. This interplay is fundamental for maintaining nitrogen balance and providing substrates for energy and biosynthesis.

Impact on Cellular Processes and Bioenergetics

One of the most well-documented effects of glutamic acid dimethyl ester is its role as a potent modulator of insulin (B600854) secretion from pancreatic β-cells. Research has demonstrated that it acts as an intracellular messenger that couples glucose metabolism to insulin exocytosis. researchgate.net

Studies using isolated pancreatic islets found that Dimethyl DL-glutamate enhances insulin release in response to various stimuli, including glucose and the BCAA L-leucine. glpbio.comnih.govcaymanchem.com It effectively shifts the dose-response curve for glucose-stimulated insulin secretion to the left, meaning less glucose is required to trigger a significant insulin response. glpbio.com Furthermore, it has been shown to potentiate the insulin-releasing effects of the antidiabetic drug glibenclamide and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). glpbio.comcaymanchem.comapexbt.com This insulinotropic action is achieved by acting downstream of mitochondrial ATP production and KATP channel closure, directly participating in the secretory process. researchgate.netmedchemexpress.com

Research Findings on the Insulinotropic Action of Dimethyl DL-Glutamate
Experimental ConditionConcentration of Dimethyl DL-GlutamateObserved EffectReference
In the presence of 6.0-8.3 mM D-glucose3.0-10.0 mMEnhanced insulin release glpbio.comnih.gov
In the presence of 1.0-10.0 mM L-leucine3.0-10.0 mMEnhanced insulin release glpbio.comnih.gov
In the absence of D-glucoseNot specifiedUnmasked the insulinotropic potential of glibenclamide glpbio.com
In a type 2 diabetes animal modelIntravenous infusionAugmented plasma insulin and potentiated the action of GLP-1 caymanchem.com

The metabolism of D-glutamate is specifically linked to mitochondrial function. A novel mammalian mitochondrial protein, D-glutamate cyclase, is highly expressed in the heart and is responsible for metabolizing D-glutamate. nih.govnih.govresearchgate.net Studies have shown that the downregulation of this enzyme leads to a significant accumulation of D-glutamate in heart tissue and is associated with heart failure. nih.govresearchgate.net This suggests that the proper metabolism of D-glutamate by this mitochondrial enzyme is crucial for maintaining cardiac health.

Enzymatic Studies Involving D-Glutamate Racemase and Related Enzymes

The study of enzymes that specifically interact with D-glutamate is crucial for understanding its biological roles. This compound can serve as a substrate precursor for investigating these unique enzymatic pathways.

In mammals, the key enzyme identified for D-glutamate metabolism is D-glutamate cyclase . nih.govwikipedia.org This mitochondrial enzyme catalyzes the reversible conversion of D-glutamate into 5-oxo-D-proline and water. nih.govresearchgate.net The enzyme is highly specific for the D-enantiomer. nih.gov Enzymatic studies have revealed that its activity is modulated by divalent cations and nucleotides like ATP and ADP, suggesting it functions as a regulated metalloenzyme within the mitochondrial matrix. nih.gov The discovery of this enzyme provided the first evidence for a specific metabolic pathway for D-glutamate in mammals, linking it directly to mitochondrial processes and cardiac function. nih.govresearchgate.net

In contrast, D-glutamate racemase is an enzyme found primarily in bacteria. wikipedia.orgnih.gov It performs the critical function of converting L-glutamate into D-glutamate. wikipedia.org This D-glutamate is an essential building block for the peptidoglycan layer of the bacterial cell wall, making the enzyme a potential target for novel antibacterial drugs. nih.gov While this compound is not typically used to study this bacterial enzyme directly, understanding the function of glutamate racemase is essential to the broader context of D-glutamate metabolism and highlights a fundamental biochemical difference between prokaryotic and mammalian cells.

Enzymes Involved in D-Glutamate Metabolism
EnzymeOrganismLocationFunctionReference
D-Glutamate CyclaseMammalsMitochondrial MatrixConverts D-glutamate to 5-oxo-D-proline nih.govnih.gov
D-Glutamate RacemaseBacteriaCytoplasmConverts L-glutamate to D-glutamate wikipedia.orgnih.gov

Role in D-Glutamate Accumulation under Stress Conditions

Research has indicated that certain microorganisms exhibit an accumulation of D-glutamate when subjected to environmental stressors. While direct studies on this compound's role in this process are not extensively documented, the accumulation of its core component, D-glutamate, provides significant insights.

Under conditions of stress, such as nutrient starvation, some bacteria have been observed to increase their intracellular pools of D-amino acids, including D-glutamate. This accumulation is thought to be a component of a broader stress response mechanism. The conversion of L-glutamate to D-glutamate is catalyzed by the enzyme glutamate racemase. It is hypothesized that under stress, the regulation of this enzyme may be altered, leading to an increase in the production and accumulation of D-glutamate. This accumulation could serve various physiological functions, including the modulation of cell wall structure and metabolism to enhance survival under adverse conditions.

For instance, studies on Escherichia coli have shown that when the bacteria are subjected to carbon and nitrogen starvation, there is a detectable accumulation of D-glutamate within the cells. This finding suggests that the metabolic pathways leading to D-glutamate synthesis are responsive to cellular stress signals. The availability of D-glutamate, potentially supplied experimentally in the form of this compound, is crucial for studying these stress-induced phenomena.

Table 1: Research Findings on D-Glutamate Accumulation

Organism Stress Condition Observed Effect Potential Significance
Escherichia coli Carbon and Nitrogen Starvation Accumulation of intracellular D-glutamate Part of a bacterial stress response mechanism, potentially for cell wall remodeling.
Various Bacteria General Nutrient Limitation Increased pools of D-amino acids Adaptation to adverse environmental conditions for enhanced survival.

Implications for Cell Wall Biosynthesis and Antimicrobial Targets

The most well-documented role of D-glutamate is its essential function in the biosynthesis of peptidoglycan, the primary component of bacterial cell walls. The incorporation of D-amino acids like D-glutamate into the peptidoglycan structure provides rigidity and protects the cell from osmotic lysis. Furthermore, the presence of D-amino acids offers resistance against host proteases that typically recognize and degrade peptides composed of L-amino acids.

The synthesis of D-glutamate from L-glutamate is carried out by the enzyme glutamate racemase (encoded by the murI gene). medchemexpress.eu This enzyme is a critical player in the peptidoglycan synthesis pathway. Following its synthesis, D-glutamate is added to the growing peptidoglycan precursor chain by the enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). This step is crucial for the formation of the pentapeptide side chains that are cross-linked to form the stable, three-dimensional structure of the cell wall.

The enzymes involved in the D-glutamate metabolic pathway are prime targets for the development of novel antimicrobial drugs. Since D-glutamate and the enzymes responsible for its synthesis and incorporation are generally absent in eukaryotes, including humans, drugs that specifically inhibit these targets are expected to have high selectivity for bacteria and low host toxicity. medchemexpress.eu Inhibition of glutamate racemase or MurD would disrupt peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death. The unique nature of this pathway in bacteria makes it an attractive area for the discovery of new antibiotics to combat the growing problem of antibiotic resistance.

Table 2: Key Enzymes in D-Glutamate Pathway and Their Antimicrobial Target Potential

Enzyme Gene Function Implication as an Antimicrobial Target
Glutamate Racemase murI Catalyzes the conversion of L-glutamate to D-glutamate. medchemexpress.eu Inhibition blocks the supply of D-glutamate, halting peptidoglycan synthesis. medchemexpress.eu
UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase murD Incorporates D-glutamate into the peptidoglycan precursor. Inhibition prevents the formation of the pentapeptide side chain, disrupting cell wall structure.

This compound: A Chiral Catalyst in Advanced Organic Synthesis

This compound, a diester derivative of the non-proteinogenic D-glutamic acid, serves as a critical chiral building block in the nuanced field of advanced organic synthesis. nbinno.comcymitquimica.com Its structural properties, including enhanced solubility and stability conferred by the hydrochloride salt form, make it a versatile reagent. chemimpex.com This article explores its specific applications in peptide synthesis, the enantioselective construction of complex molecules, and the development of innovative peptidomimetics.

Utilization As a Chiral Building Block in Advanced Organic Synthesis

The D-configuration of the stereocenter in Dimethyl D-Glutamate Hydrochloride makes it a valuable tool for chemists aiming to construct specific, enantiomerically pure molecules. The presence of two methyl ester groups provides protective functionality for the carboxyl groups of the glutamic acid backbone, allowing for selective reactions at the amino group. Current time information in Bangalore, IN. This strategic protection is fundamental to its utility in multi-step synthetic pathways.

This compound is a key intermediate in the synthesis of peptides and the engineering of proteins. nbinno.comchemimpex.com Its incorporation into peptide chains is a strategic choice to influence the structure, stability, and biological activity of the final product.

The primary application of this compound in this domain is as a protected amino acid derivative for both solution-phase and solid-phase peptide synthesis. chemimpex.comsigmaaldrich.com In these processes, the amino group of this compound can be coupled with the carboxylic acid of another protected amino acid to form a peptide bond.

A notable example is in the synthesis of poly-γ-D-glutamic acid, a natural polymer. cdnsciencepub.com Research has demonstrated the synthesis of this polypeptide through the polycondensation of building blocks derived from D-glutamic acid, such as its dimethyl ester derivatives. cdnsciencepub.com The synthesis of these polypeptides was achieved by activating the γ-carboxyl group for polycondensation. cdnsciencepub.com This highlights the compound's role in creating specific amide linkages, which is the fundamental reaction in all peptide synthesis.

The use of D-amino acids is a well-established strategy in peptide-based drug development to enhance the metabolic stability of therapeutic peptides. nih.gov Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating D-amino acids, such as D-glutamic acid from this compound, renders the peptide backbone resistant to these enzymes, thereby prolonging its therapeutic effect. nih.govnih.gov

Furthermore, D-amino acid derivatives can be used as linkers or spacers in complex drug conjugates. For instance, research on liraglutide (B1674861) analogues, a type of peptide-based therapeutic, has shown that D-γ-glutamic acid can be used as a stable linker to attach a fatty acid moiety to the peptide without compromising its biological activity. nih.gov This modification strategy is crucial for improving the pharmacokinetic profiles of peptide drugs. nih.gov The ability to synthesize D-polypeptides and incorporate unnatural amino acids is a key advantage of synthetic approaches in drug development. mdpi.com

The defined stereochemistry of this compound is leveraged in enantioselective synthesis to build complex chiral molecules, including natural products and other biologically active compounds.

This compound and its derivatives are instrumental in the stereocontrolled synthesis of natural products. A prime example is the synthesis of poly-γ-D-glutamic acid, a biopolymer produced by bacteria such as Bacillus anthracis. cdnsciencepub.com Synthetic routes to this natural product utilize D-glutamic acid derivatives to construct the repeating peptide backbone, a process that eliminates the risk of transpeptidation that can occur with other methods. cdnsciencepub.com

Additionally, related glutamate (B1630785) derivatives serve as precursors in the synthesis of complex intermediates for other natural products. For example, protected L-glutamate dimethyl ester has been used as a chiral template to synthesize nonracemic hydroxyglutamic acids, which are key components of various natural compounds, including the antibiotic nosiheptide. nih.gov The same synthetic principles apply to the D-enantiomer for accessing the opposite stereochemistry required for other natural product targets.

As a versatile intermediate, this compound is widely used in the synthesis of a broad range of bioactive molecules and pharmaceuticals. nbinno.comcymitquimica.comchemimpex.com Its utility is demonstrated in the creation of potent enzyme inhibitors. In one study, the diethyl ester of L-glutamic acid was coupled with a heterocyclic core to produce a powerful dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for nucleic acid biosynthesis. nih.gov Employing the D-enantiomer, this compound, allows for the synthesis of the corresponding stereoisomer, which is essential for structure-activity relationship (SAR) studies to optimize drug candidates.

Recent synthetic methodologies have also employed glutamate derivatives in novel reactions to create libraries of biologically active compounds. For instance, phosphine-catalyzed Michael-type additions have been used to generate complex glutamic acid derivatives, which are then easily converted to the stable dimethyl ester hydrochloride form. preprints.org Other research has focused on synthesizing artificial glutamate analogs from dimethyl ester precursors, leading to the discovery of new, neuronally active compounds. rsc.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. This compound serves as a valuable starting material for creating these novel building blocks.

The synthesis of unnatural amino acids and related aldehydes from protected glutamic acid derivatives is a key strategy in this field. researchgate.net For example, N,N-di-Boc glutamate dimethyl ester can be selectively reduced to the corresponding aldehyde. This aldehyde is a versatile intermediate that can be used in reactions like Wittig olefination to create unsaturated amino acids. researchgate.net These non-standard amino acids can then be incorporated into peptide-like structures to create peptidomimetics with unique conformational constraints and biological activities. The synthesis of glycosylated amino acids for peptidomimetic applications has also been explored, showcasing the versatility of glutamate derivatives in creating complex, non-natural structures. researchgate.net The overarching goal of using D-amino acids and other synthetic modifications is to produce novel molecular architectures that retain the desired biological function of a peptide while overcoming its inherent pharmacological limitations. nih.govmdpi.com

Analytical Methodologies for Research Characterization

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in verifying the molecular structure of Dimethyl D-Glutamate Hydrochloride. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the arrangement of atoms and the types of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are instrumental in confirming its structure and, crucially, in assigning the D-stereochemistry at the chiral center (C2).

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a map of their chemical environment. The D-configuration influences the precise chemical shifts of the protons adjacent to the chiral carbon. While specific peak assignments can vary slightly depending on the solvent and instrument parameters, a representative analysis provides a basis for structural confirmation. ox.ac.uk The diastereotopic protons of the methylene (B1212753) groups (C3 and C4) are particularly sensitive to the stereochemistry at C2.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shift of each carbon atom is unique to its electronic environment. The D-stereochemistry at C2 results in a characteristic chemical shift for this carbon, as well as for the neighboring carbons. The comparison of the obtained NMR data with that of the L-enantiomer or with established literature values for related compounds allows for unambiguous stereochemical assignment.

Table 1: Representative NMR Data for Glutamate (B1630785) Derivatives

Nucleus Chemical Shift (ppm) Range Multiplicity Assignment
¹H ~4.0 Doublet of doublets α-H (on C2)
¹H ~3.7 Singlet Ester methyl protons (x2)
¹H ~2.5 Multiplet γ-CH₂ protons
¹H ~2.1 Multiplet β-CH₂ protons
¹³C ~173 Singlet Carbonyl carbons (x2)
¹³C ~53 Singlet α-Carbon (C2)
¹³C ~52 Singlet Ester methyl carbons (x2)
¹³C ~30 Singlet γ-Carbon
¹³C ~27 Singlet β-Carbon

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. pressbooks.pubuniroma1.itmsu.eduucla.eduwikipedia.org

The presence of the ester groups is confirmed by a strong, sharp absorption band typically appearing in the region of 1750-1735 cm⁻¹ which corresponds to the C=O stretching vibration. The C-O stretching vibrations of the ester groups also give rise to strong bands in the 1300-1000 cm⁻¹ region. The amine hydrochloride salt is characterized by a broad absorption band in the 3000-2500 cm⁻¹ range, which is due to the N-H stretching vibrations of the ammonium (B1175870) ion (R-NH₃⁺). The N-H bending vibrations of the primary amine salt can also be observed around 1600-1500 cm⁻¹. The C-H stretching vibrations of the alkyl chain are typically observed between 3000 and 2850 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
Amine Hydrochloride (R-NH₃⁺) N-H Stretch 3000 - 2500 Strong, Broad
Ester (C=O) C=O Stretch 1750 - 1735 Strong, Sharp
Ester (C-O) C-O Stretch 1300 - 1000 Strong
Amine (R-NH₃⁺) N-H Bend 1600 - 1500 Medium
Alkyl (C-H) C-H Stretch 3000 - 2850 Medium

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess, ensuring that the sample is free from significant impurities and the L-enantiomer.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, reversed-phase HPLC is a common method for purity assessment. oup.comresearchgate.net To determine the enantiomeric excess, chiral HPLC is required. science.govnih.govuma.essigmaaldrich.comsigmaaldrich.comjst.go.jp

For quantitative analysis, a reversed-phase C18 column is often employed with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. oup.com Detection is commonly achieved using a UV detector, often after pre-column derivatization with a UV-active agent such as o-phthaldialdehyde (OPA) to enhance sensitivity. oup.com

The determination of enantiomeric excess is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are effective in separating the enantiomers of amino acid derivatives. science.gov Alternatively, macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are also highly successful for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent and a buffer, is optimized to achieve baseline separation of the D- and L-enantiomers. The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

Table 3: Exemplary Chiral HPLC Method Parameters for Glutamate Derivative Enantioseparation

Parameter Description
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based, Macrocyclic Glycopeptide)
Mobile Phase Isocratic or gradient mixture of an organic solvent (e.g., Methanol, Acetonitrile) and a buffered aqueous solution.
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV/Vis or Fluorescence (often after pre-column derivatization)
Temperature Controlled, often ambient or slightly elevated.

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. For non-volatile compounds like amino acids and their salts, derivatization is necessary to increase their volatility. In comparative research, GC can be used to analyze the amino acid composition of a sample and compare it to others. nih.govnih.govsci-hub.setandfonline.comresearchgate.net

For the analysis of this compound, it would first be hydrolyzed to D-glutamic acid, which is then derivatized. A common derivatization procedure involves esterification of the carboxyl groups followed by acylation of the amino group, for instance, to form N-trifluoroacetyl-n-butyl esters. nih.govtandfonline.com These volatile derivatives can then be separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for detection. In comparative studies, this methodology allows for the precise quantification of glutamic acid content in different samples after hydrolysis, enabling comparisons of, for example, the amino acid profiles of different protein hydrolysates. nih.govtandfonline.com

Mass Spectrometry in Metabolic Pathway Delineation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for studying the metabolism of compounds, including this compound. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices. nih.govnih.gov

The metabolic fate of this compound is expected to begin with hydrolysis of the ester groups to yield D-glutamic acid. This hydrolysis can occur spontaneously or be catalyzed by esterase enzymes present in biological systems. researchgate.net The resulting D-glutamic acid can then enter various metabolic pathways.

Using LC-MS/MS, the conversion of this compound to D-glutamic acid and its subsequent metabolites can be traced. Stable isotope-labeled versions of the compound (e.g., containing ¹³C or ¹⁵N) are often used in these studies. By tracking the incorporation of the stable isotopes into downstream metabolites, the metabolic pathways can be delineated. For instance, the conversion of labeled D-glutamic acid to D-glutamine via glutamine synthetase can be monitored. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful as it allows for the fragmentation of metabolite ions, providing structural information that aids in their unambiguous identification. researchgate.net

Emerging Research Frontiers and Future Directions

Exploration in Material Science for Functional Biocompatible Materials

The quest for advanced biocompatible materials for medical applications has led researchers to explore monomers that can impart unique properties, such as enhanced stability and specific biological interactions. The use of D-amino acids is a key strategy in this area, as they are known to confer resistance to enzymatic degradation by proteases, which typically act on L-amino acid linkages. nih.govnih.govrsc.org This intrinsic stability makes materials derived from D-amino acids promising candidates for applications requiring longevity in a biological environment. rsc.org

Dimethyl D-Glutamate Hydrochloride is a particularly interesting building block for such materials. Its structure offers several advantages:

Enzymatic Resistance : The D-glutamate core is expected to provide resistance to common proteases, potentially increasing the in vivo lifespan of a derived biomaterial. nih.govacs.org Studies have shown that even a single D-amino acid incorporation can significantly reduce proteolytic hydrolysis. acs.org

Reactive Sites for Polymerization : The two methyl ester groups serve as reactive sites for polymerization reactions, such as polycondensation, to form polyesters or polyamides. These reactions could be used to synthesize novel polymers with tunable properties.

Functional Side Chains : The carboxylic acid side chain (once the ester is hydrolyzed) or the ester group itself provides a handle for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties. tdx.catnih.gov

Future research in this domain could focus on synthesizing and characterizing polymers and hydrogels based on this compound. For instance, creating hydrogels through the cross-linking of poly(glutamic acid) derivatives is a well-established method. researchgate.netmdpi.com By using a D-isomer like this compound, it may be possible to create hydrogels with enhanced stability against proteolysis, suitable for long-term drug delivery or as scaffolds in tissue engineering. acs.org The resulting biomaterials, such as poly(D-glutamic acid)-based nanoparticles, could be engineered for pH-responsive drug release or targeted delivery to specific tissues. tdx.cat

Potential Material ApplicationKey Feature Conferred by Dimethyl D-GlutamateResearch Objective
Tissue Engineering Scaffolds Enhanced resistance to enzymatic degradation. nih.govDevelop long-lasting scaffolds that support cell growth without rapid degradation.
Drug Delivery Nanoparticles Biocompatible and biodegradable backbone. tdx.catdiva-portal.orgCreate stable, modifiable nanoparticles for targeted and controlled drug release.
Enzyme-Resistant Hydrogels Stereochemical stability of the D-amino acid. acs.orgFormulate in-situ gelling systems for cell therapy or sustained release of biologics.

Investigating Novel Pharmacological Actions beyond Known Mechanisms

While L-glutamate is famous as the primary excitatory neurotransmitter in the central nervous system (CNS), its functions are now known to extend to peripheral tissues and non-neuronal cells. nih.govnih.gov Furthermore, D-amino acids, once thought to be rare in mammals, are now recognized as having significant physiological roles, including acting as signaling molecules. nih.govfrontiersin.org This opens the door to investigating novel pharmacological activities for D-glutamate derivatives like this compound, beyond the established glutamatergic pathways.

Emerging research could explore the following areas:

Immunomodulation : Certain D-amino acids have demonstrated immunomodulatory effects. For example, D-tryptophan has been shown to decrease the production of cytokines associated with allergic airway inflammation. nih.govfrontiersin.org Future studies could investigate whether this compound can influence immune cell function or inflammatory signaling pathways, such as the NF-κB pathway. mdpi.com Polypeptides composed of D-amino acids are known to elicit a unique, and often low, immune response, which could be advantageous. researchgate.net

Metabolic Regulation : The enzyme D-amino acid oxidase (DAAO) metabolizes D-amino acids, producing hydrogen peroxide (H₂O₂) as a byproduct. rsc.orgmdpi.com This process is important in the gut, where it can inhibit the growth of certain pathogens. nih.gov Investigating how this compound interacts with DAAO and other metabolic enzymes could reveal new biological functions and therapeutic possibilities. rsc.org

Peripheral Receptor Interactions : Glutamate (B1630785) receptors are present on peripheral nerve terminals and other non-CNS cells. nih.gov The D-configuration of this compound might allow it to selectively interact with subtypes of these receptors or with entirely different targets, modulating cellular activity in peripheral tissues without the psychoactive effects associated with CNS-acting glutamate analogs.

These investigations could reposition D-glutamate derivatives from being viewed solely as CNS research tools to potential therapeutics for inflammatory or metabolic conditions.

Advanced Computational Chemistry and Molecular Modeling Studies

Advanced computational methods provide a powerful "in silico microscope" to predict and understand molecular behavior, guiding and accelerating experimental research. scielo.org.mx For this compound, these techniques can offer profound insights into its potential biological activity and material properties before costly and time-consuming laboratory work is undertaken.

Key computational approaches include:

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of this compound in a simulated biological environment, such as in water or near a cell membrane. This can reveal its stable three-dimensional conformations and how it might approach and interact with a protein target. scielo.org.mx Such simulations have been used to study the binding modes of D-glutamate and its analogs to enzymes like glutamate racemase. nih.govacs.org

Molecular Docking : This technique predicts the preferred binding orientation and affinity of a molecule to a protein's active site. Docking studies could screen this compound against a library of known protein structures, including various glutamate receptors, transporters, and enzymes like DAAO, to identify potential biological targets. nih.govinnovareacademics.inijper.org

Quantum Mechanics (QM) Calculations : QM methods can be used to calculate the electronic properties of the molecule, such as its atomic partial charges and reactivity. This information is crucial for understanding its chemical stability and reaction mechanisms. benthamdirect.com For example, a study on the gamma-irradiated L-isomer, L-glutamic acid dimethyl ester hydrochloride, used electron paramagnetic resonance (EPR) spectroscopy to identify the specific radical formed (-CH₂ĊHCOOCH₃), a finding that could be complemented and further explained by QM calculations. researchgate.net

These computational studies can generate testable hypotheses about the function of this compound, predict its structure-activity relationship (SAR), and guide the design of future derivatives with enhanced potency or selectivity for specific applications in medicine and material science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.